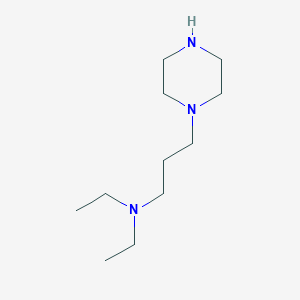

1-(3-Diethylaminopropyl)Piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-piperazin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-3-13(4-2)8-5-9-14-10-6-12-7-11-14/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKLMCASMJQZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371132 | |

| Record name | 1-(3-Diethylaminopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22764-55-2 | |

| Record name | 1-(3-Diethylaminopropyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22764-55-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Diethylaminopropyl)Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(3-Diethylaminopropyl)piperazine, a valuable building block in the development of novel pharmaceutical agents. This document outlines the primary synthetic route, presents quantitative data in a clear, tabular format, and offers a detailed experimental protocol. Additionally, a visual representation of the synthesis pathway is provided to facilitate a comprehensive understanding of the chemical transformation.

Core Synthesis Pathway: Nucleophilic Substitution

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a haloalkyldiethylamine with piperazine. This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to displace a halide from the alkyl chain, forming a new carbon-nitrogen bond. To ensure mono-alkylation and to neutralize the hydrohalic acid byproduct, a slight excess of piperazine or an external base is typically employed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from a well-established protocol for a closely related analog, 1-[3-(Dimethylamino)propyl]piperazine.[1] This data provides a baseline for reaction optimization and scale-up.

| Parameter | Value | Notes |

| Reactants | ||

| Piperazine | ~2.6 molar equivalents | Acts as both reactant and base |

| 3-Chloro-N,N-diethylpropane hydrochloride | 1.0 molar equivalent | Limiting reagent |

| Sodium Bicarbonate (optional) | ~2.8 molar equivalents | Can be used as an alternative or additional base |

| Solvent | ||

| Ethanol | Sufficient volume for reflux | Other polar protic solvents may also be suitable |

| Reaction Conditions | ||

| Temperature | Reflux | Typically around 78 °C for ethanol |

| Reaction Time | 7 hours | Reaction progress can be monitored by TLC or GC |

| Product Information | ||

| Product | This compound | - |

| Yield | ~40-50% (estimated) | Based on analogous reactions[1] |

| Boiling Point | 92-94 °C at 2 mmHg | - |

| Purity | >95% | Typically achieved after distillation |

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. This protocol is adapted from the synthesis of 1-[3-(Dimethylamino)propyl]piperazine.[1]

Materials:

-

Piperazine

-

3-Chloro-N,N-diethylpropane hydrochloride

-

Sodium Bicarbonate

-

Ethanol

-

Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine piperazine (e.g., 1.2 moles), 3-chloro-N,N-diethylpropane hydrochloride (e.g., 0.455 moles), and sodium bicarbonate (e.g., 1.3 moles) in ethanol (e.g., 500 ml).

-

Reaction: Heat the mixture to reflux with stirring and maintain at this temperature for approximately 7 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Extraction:

-

Take up the resulting residue in dichloromethane.

-

Filter the dichloromethane slurry to remove any remaining insoluble material.

-

-

Purification:

-

Concentrate the filtrate to remove the dichloromethane.

-

Purify the crude product by vacuum distillation (e.g., at ~5 mmHg) to obtain this compound as a colorless to pale yellow liquid.

-

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation involved in the synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 1-(3-Diethylaminopropyl)Piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 1-(3-Diethylaminopropyl)Piperazine (CAS No: 22764-55-2), a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

This compound is a clear liquid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | N,N-diethyl-3-piperazin-1-ylpropan-1-amine | [2] |

| Molecular Formula | C₁₁H₂₅N₃ | [2] |

| Molecular Weight | 199.34 g/mol | [2][3] |

| CAS Number | 22764-55-2 | [2] |

| Physical State | Liquid | [2][3] |

| Boiling Point | 92 - 94 °C at 2 mmHg | [2] |

| Density (Predicted) | 0.902 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.48 ± 0.25 | [1] |

| XlogP (Predicted) | 0.7 | [4] |

| Solubility | Inferred from the parent compound, piperazine, to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether. | [5][6] |

| Flash Point | 105-106 °C at 3 mmHg | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8][9]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating bath.

-

The bath is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid's vapor is escaping.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[6][10][11]

Apparatus:

-

Digital balance (accurate to at least 0.01 g)

-

Graduated cylinder or a pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using the digital balance.[11]

-

A known volume of this compound is carefully added to the graduated cylinder. For a pycnometer, it is filled completely.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

The temperature of the liquid should be recorded as density is temperature-dependent.[6] For improved accuracy, the procedure should be repeated, and the average value calculated.

Logical Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the preparation of N-alkylated piperazine derivatives, such as this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]

- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine compounds [m.chemicalbook.com]

- 7. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 22764-55-2 [m.chemicalbook.com]

- 10. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. PubChemLite - this compound (C11H25N3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Spectral Analysis of 1-(3-Diethylaminopropyl)Piperazine (CAS 22764-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Diethylaminopropyl)Piperazine is a diamine derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a piperazine ring, a diethylamino group, and a propyl linker, gives rise to a distinct spectral fingerprint. This guide outlines the probable spectral data and the experimental protocols for its determination.

Chemical Structure:

Molecular Formula: C₁₁H₂₅N₃[1]

Molecular Weight: 199.34 g/mol [1]

Predicted and Expected Spectral Data

Due to the absence of specific experimental data, this section details the predicted and expected spectral characteristics based on the molecule's functional groups and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[2] For this compound, electrospray ionization (ESI) would be a suitable method.

Table 1: Predicted Mass Spectrometry Data [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.21213 |

| [M+Na]⁺ | 222.19407 |

| [M-H]⁻ | 198.19757 |

| [M+NH₄]⁺ | 217.23867 |

| [M+K]⁺ | 238.16801 |

| [M]⁺ | 199.20430 |

Note: These values are computationally predicted and await experimental verification.

Expected Fragmentation: The molecule is expected to fragment via cleavage of the C-C and C-N bonds. Common fragments would likely arise from the loss of the diethylamino group, the propyl chain, or cleavage within the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2: Expected ¹H NMR Spectral Data

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -N(CH₂CH₃)₂ (methyl protons) | ~1.0 | Triplet | 6H |

| -N(CH₂CH₃)₂ (methylene protons) | ~2.5 | Quartet | 4H |

| -CH₂-CH₂-CH₂- (central methylene) | ~1.7 | Quintet | 2H |

| Piperazine-CH₂-CH₂- | ~2.4 | Triplet | 2H |

| Diethylamino-CH₂-CH₂- | ~2.4 | Triplet | 2H |

| Piperazine ring protons | ~2.3 - 2.9 | Multiplet | 8H |

| Piperazine N-H | Broad singlet, variable | Singlet | 1H |

Note: These are estimated chemical shifts and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ¹³C NMR Spectral Data

| Assignment | Expected Chemical Shift (ppm) |

| -N(CH₂CH₃)₂ (methyl carbons) | ~12 |

| -N(CH₂CH₃)₂ (methylene carbons) | ~47 |

| -CH₂-CH₂-CH₂- (central carbon) | ~25 |

| Piperazine-CH₂-CH₂- | ~57 |

| Diethylamino-CH₂-CH₂- | ~53 |

| Piperazine ring carbons | ~46, ~55 |

Note: These are estimated chemical shifts and are influenced by the solvent and experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| N-H Bend (secondary amine) | 1580 - 1490 | Variable |

| C-N Stretch | 1250 - 1020 | Medium |

Note: The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key identifying feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

Sample Preparation

-

NMR Spectroscopy: The sample (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts.

-

Mass Spectrometry: For ESI-MS, the sample is typically dissolved in a mixture of volatile organic solvents like methanol or acetonitrile and water to a concentration of about 1 mg/mL.[4] Further dilution to the µg/mL or ng/mL range is often necessary.

-

IR Spectroscopy: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR: A standard proton experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Mode: Data can be acquired in both positive and negative ion modes to observe different adducts.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the empty sample compartment is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Data Interpretation Workflow

The following diagram illustrates a typical workflow for the spectral analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectral Analysis of an Organic Compound.

Conclusion

While experimental spectral data for this compound is not currently available in the public domain, a comprehensive analysis of its structure allows for the prediction of its key spectral features. The methodologies outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary data for the unambiguous identification and characterization of this compound. The combined application of MS, NMR, and IR spectroscopy will be essential for confirming its molecular structure and purity.

References

An In-depth Technical Guide to the Solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N,N-diethyl-3-piperazin-1-ylpropan-1-amine. Due to the absence of specific experimental data in publicly available literature, this guide focuses on the predicted solubility based on its chemical structure and the general principles of amine and piperazine derivative solubility. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties and Predicted Solubility

N,N-diethyl-3-piperazin-1-ylpropan-1-amine is a tertiary amine containing a piperazine ring and a diethylamino group. Its structure suggests it will behave as a weak base. The presence of multiple nitrogen atoms capable of hydrogen bonding with protic solvents indicates a degree of aqueous solubility.

General Solubility of Aliphatic Amines:

-

Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[1][2] As the molecular weight and the size of the hydrophobic alkyl groups increase, water solubility tends to decrease.[1][2]

-

Organic Solvent Solubility: Amines are typically soluble in a range of organic solvents, such as alcohols, benzene, and ether.[1][2]

-

Acidic Solutions: As bases, amines readily dissolve in dilute mineral acids to form soluble ammonium salts.

Solubility of Piperazine and its Derivatives:

-

Piperazine itself is freely soluble in water and ethylene glycol, but has poor solubility in diethyl ether.[3]

-

Piperazine derivatives are often utilized in medicinal chemistry, and their solubility can be modulated through the formation of various derivatives.[4] For instance, converting a piperazine derivative to a salt is a common and effective method to enhance its aqueous solubility.[5]

Based on these principles, the predicted solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine is summarized in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Moderately Soluble | The presence of three nitrogen atoms allows for hydrogen bonding with water. The alkyl chains may slightly reduce miscibility compared to smaller amines. |

| Polar Protic Solvents | ||

| Methanol, Ethanol | Soluble | Expected to be readily soluble due to the ability to form hydrogen bonds and the overall polarity of the molecule. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds, including amines.[5] |

| Acetonitrile | Soluble | Generally a good solvent for amines. |

| Non-Polar Solvents | ||

| Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the amine and piperazine moieties will likely limit solubility in non-polar hydrocarbon solvents. |

| Diethyl Ether | Sparingly Soluble | Piperazine itself has low solubility in diethyl ether, and the alkyl groups may only slightly improve this.[3] |

| Aqueous Acidic Solutions | ||

| Dilute HCl, H₂SO₄ | Freely Soluble | As a tertiary amine, it will be readily protonated to form a highly water-soluble ammonium salt. |

| Aqueous Basic Solutions | ||

| Dilute NaOH, KOH | Sparingly Soluble | In a basic solution, the amine will be in its free base form, and its solubility will be similar to that in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental methods are recommended.

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[6][7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N-diethyl-3-piperazin-1-ylpropan-1-amine to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass flask or vial.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

-

Quantification of Solute:

-

Withdraw a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved N,N-diethyl-3-piperazin-1-ylpropan-1-amine.[6]

-

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattering caused by suspended particles.[8][9][10][11]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of N,N-diethyl-3-piperazin-1-ylpropan-1-amine in 100% DMSO (e.g., 10-20 mM).[8]

-

-

Assay Procedure:

-

Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to create a serial dilution of the compound.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[8]

-

-

Measurement and Analysis:

-

Measure the light scattering of each well using a nephelometer.

-

The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Visualizations

The following diagram illustrates the decision-making process and workflow for determining the solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine.

Caption: Workflow for the determination of the solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine.

This diagram illustrates the predicted solubility of N,N-diethyl-3-piperazin-1-ylpropan-1-amine in different classes of solvents based on its chemical properties.

Caption: Predicted solubility of the target compound in various solvent types.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. embibe.com [embibe.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Diethylaminopropyl)Piperazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Diethylaminopropyl)piperazine is a diamine featuring a piperazine ring substituted with a diethylaminopropyl group. This unique structure, possessing two tertiary amine centers with distinct steric and electronic environments, allows it to serve multiple roles in organic synthesis. It can function as a base, a ligand for metal catalysts, and a nucleophile, making it a versatile tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its core mechanisms of action, supported by structural diagrams and generalized experimental workflows.

Physicochemical Properties and Structural Features

The dual-amine nature of this compound is central to its reactivity. The piperazine nitrogen is sterically more accessible than the diethylamino nitrogen, which is flanked by two ethyl groups. This structural difference influences its role in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C11H25N3 | [1] |

| Molecular Weight | 199.34 g/mol | |

| Boiling Point | 92-94 °C at 2 mmHg | [2] |

| CAS Number | 22764-55-2 | |

| Purity (Typical) | >95% | [2][3] |

Core Mechanisms of Action

The functionality of this compound in organic synthesis is primarily dictated by the presence of its two basic nitrogen atoms. It can act as a Brønsted-Lowry base, a ligand in transition metal catalysis, or a nucleophile in substitution reactions.

As a Base

With two tertiary amine groups, this compound can function as a proton scavenger. The piperazine nitrogen is generally the more reactive basic center due to its lower steric hindrance. This role is crucial in reactions that generate acidic byproducts, such as hydrogen halides.

Caption: Role as a Brønsted-Lowry Base.

As a Ligand in Transition Metal Catalysis

The nitrogen atoms of this compound can donate their lone pair of electrons to a transition metal center, forming a metal-ligand complex. This is particularly relevant in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where ligands are essential for stabilizing the catalyst and facilitating the catalytic cycle.[4] The bidentate nature of this diamine can lead to the formation of a chelate complex, enhancing the stability and activity of the catalyst.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving an amine ligand is as follows:

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.

-

Ligand Association/Coordination: The amine ligand, such as this compound, coordinates to the palladium center.

-

Deprotonation/Amine Binding: A base deprotonates the amine nucleophile, which then binds to the palladium complex.

-

Reductive Elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the palladium(0) catalyst.

Caption: General Mechanism as a Ligand in Pd-Catalyzed Cross-Coupling.

As a Nucleophile and Building Block

This compound can also act as a nucleophile, where the piperazine nitrogen attacks an electrophilic center. This is a common strategy for incorporating the piperazine moiety into a target molecule, a frequent structural motif in pharmaceuticals.[5]

Applications in Organic Synthesis

While specific examples detailing the use of this compound are not abundant in publicly accessible literature, its structural similarity to other widely used piperazine derivatives suggests its utility in a range of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Piperazine derivatives are frequently used as nucleophiles in Buchwald-Hartwig amination reactions to form arylpiperazines.[4] In such reactions, this compound would likely serve as the amine nucleophile.

Illustrative Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried flask, add Pd catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add the aryl halide, this compound, and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by column chromatography.

Caption: General Experimental Workflow for a Cross-Coupling Reaction.

Conclusion

This compound is a versatile reagent in organic synthesis, capable of acting as a base, a ligand, and a nucleophilic building block. Its dual amine functionality, with distinct steric and electronic properties, allows for a range of applications, particularly in the construction of complex nitrogen-containing molecules relevant to the pharmaceutical industry. While detailed mechanistic studies and a broad range of specific applications for this particular compound are not extensively documented in public literature, its reactivity can be inferred from the well-established chemistry of similar piperazine derivatives. Further research into its catalytic and synthetic applications could unveil novel and efficient transformations.

References

- 1. PubChemLite - this compound (C11H25N3) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

Purity Standards for 1-(3-Diethylaminopropyl)Piperazine in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 1-(3-Diethylaminopropyl)Piperazine intended for research applications. Ensuring high purity is critical for the reliability and reproducibility of scientific experiments. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for purity assessment.

Introduction to this compound

This compound is a chemical compound containing a piperazine ring and a diethylaminopropyl side chain. It serves as a versatile building block in the synthesis of various biologically active molecules and is utilized in diverse research and drug development areas. The purity of this reagent is paramount as impurities can lead to ambiguous experimental results, side reactions, and inaccurate structure-activity relationship (SAR) studies.

Purity Specifications and Acceptance Criteria

For research purposes, the purity of this compound should be as high as practically achievable. Commercial suppliers typically offer grades with purities ranging from 95% to greater than 98%. The acceptable purity level is contingent on the specific application. For instance, in early-stage discovery and non-sensitive assays, a purity of ≥95% may be acceptable. However, for applications such as in vitro and in vivo biological screening, crystallography, and as a starting material for multi-step synthesis, a purity of ≥98% is highly recommended.

A summary of typical purity specifications from commercial suppliers is presented in Table 1.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥95.0% - ≥98.0% | Gas Chromatography (GC) |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Understanding the synthetic route is crucial for predicting potential impurities. A common synthetic pathway involves the reaction of piperazine with 3-diethylaminopropyl chloride.

Potential Process-Related Impurities:

-

Unreacted Starting Materials:

-

Piperazine

-

3-Diethylaminopropyl chloride

-

-

Byproducts from Side Reactions:

-

N,N'-bis(3-diethylaminopropyl)piperazine: Formed by the reaction of two molecules of 3-diethylaminopropyl chloride with one molecule of piperazine.

-

Piperazine dimers and oligomers: Can be present in the starting piperazine.

-

-

Reagent-Related Impurities:

-

Residual solvents from the reaction and purification steps.

-

Potential Degradation Products:

Piperazine derivatives can be susceptible to oxidation and hydrolysis, especially under harsh conditions of temperature, light, and pH. Forced degradation studies are essential to identify potential degradants.

-

Oxidative Degradants: N-oxides can form at the nitrogen atoms of the piperazine ring and the diethylamino group.

-

Hydrolytic Degradants: While generally stable, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the propyl chain, though this is less common for simple alkylamines.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.

Gas Chromatography (GC)

Gas chromatography is a widely used method for assessing the purity of volatile compounds like this compound.

Experimental Protocol: GC Purity Determination

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another powerful technique for purity determination, especially for less volatile impurities. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.

Experimental Protocol: RP-HPLC Purity Determination (with UV detection after derivatization)

This protocol is an example and may require optimization.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride).

-

Sample Preparation (Derivatization with Dansyl Chloride):

-

Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

To 100 µL of this solution, add 200 µL of a 2 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9).

-

Vortex the mixture and heat at 60 °C for 30 minutes.

-

Cool to room temperature and inject into the HPLC system.

-

-

Data Analysis: Purity is determined by the area percentage of the derivatized main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for the identification and quantification of impurities.

Experimental Protocol: NMR Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The presence of impurities can be detected by signals that do not correspond to the main compound. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton and detect carbon-containing impurities.

-

-

Data Analysis: Integrate the signals corresponding to the main compound and any impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or HPLC (LC-MS), is used to confirm the molecular weight of the compound and to identify the molecular weights of any impurities.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for purity assessment and decision-making based on the results.

Caption: Workflow for the comprehensive purity assessment of this compound.

Caption: Decision-making process based on the purity analysis results.

Conclusion

The quality and purity of this compound are critical for the integrity of research outcomes. A thorough understanding of potential impurities and the application of robust analytical methods are essential for researchers, scientists, and drug development professionals. This guide provides a framework for establishing purity standards and implementing appropriate analytical controls to ensure the reliability of this important research chemical. It is recommended that researchers request a detailed Certificate of Analysis (CoA) from their supplier that includes data from multiple analytical techniques.

The Strategic Role of 1-(3-Diethylaminopropyl)Piperazine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Diethylaminopropyl)piperazine is a key chemical intermediate whose versatile structure is of significant interest in the field of drug discovery and development. This technical guide delves into the synthesis, key reactions, and potential applications of this piperazine derivative, with a particular focus on its role as a building block for active pharmaceutical ingredients (APIs). Through detailed experimental protocols, quantitative data analysis, and visual representations of chemical workflows, this document serves as an in-depth resource for professionals in the pharmaceutical sciences.

Introduction

The piperazine moiety is a recurring motif in a vast array of pharmaceuticals, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. This compound, with its unique combination of a piperazine ring and a diethylaminopropyl side chain, offers two distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex drug molecules. This guide will explore the synthetic pathways to this compound and its subsequent utility in the construction of pharmacologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 22764-55-2 |

| Molecular Formula | C11H25N3 |

| Molecular Weight | 199.34 g/mol |

| Appearance | Liquid |

| Boiling Point | 92-94 °C at 2 mmHg[1] |

| Purity | Typically ≥95% |

Synthesis of this compound

Adapted Experimental Protocol

The following protocol is adapted from the synthesis of 1-[3-(Dimethylamino)propyl]piperazine[2]:

Materials:

-

Piperazine

-

3-chloro-N,N-diethylpropanamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Dichloromethane

Procedure:

-

A mixture of piperazine (1.2 moles), 3-chloro-N,N-diethylpropanamine hydrochloride (0.455 moles), and sodium bicarbonate (1.3 moles) in 500 ml of ethanol is prepared.

-

The mixture is heated under reflux for 7 hours.

-

After cooling, the mixture is filtered and the filtrate is concentrated to dryness under vacuum.

-

The resulting concentrate is slurried in dichloromethane and filtered.

-

The filtrate is concentrated and then distilled under reduced pressure to yield this compound.

Expected Outcome:

Based on the reported yield for the dimethyl- analogue, a yield of approximately 44% can be anticipated[2]. The final product would be a liquid with a boiling point of 92-94 °C at 2 mmHg[1].

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Role as a Chemical Intermediate in API Synthesis

The bifunctional nature of this compound makes it an ideal intermediate for the synthesis of various APIs. The secondary amine in the piperazine ring can be readily functionalized, for example, through reaction with electrophiles, while the tertiary amine of the diethylaminopropyl chain can influence the pharmacokinetic profile of the final molecule.

Application in the Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia[3]. Its structure features a piperazine core linking a naphthyloxy propanol moiety and a methoxyphenyl group. The synthesis of Naftopidil involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(1-naphthoxy)-1,2-epoxypropane[4].

This compound can serve as a key intermediate in the synthesis of Naftopidil analogues by replacing the 1-(2-methoxyphenyl)piperazine. This modification would introduce a diethylaminopropyl group, potentially altering the pharmacological and pharmacokinetic properties of the resulting compound.

Generalized Reaction Scheme for Naftopidil Analogue Synthesis

The synthesis of a Naftopidil analogue using this compound would proceed via the nucleophilic attack of the piperazine nitrogen on the epoxide ring of a suitable naphthyloxy propane derivative.

Caption: Role of the intermediate in Naftopidil analogue synthesis.

Quantitative Data from Analogue Synthesis

While specific data for the synthesis of a Naftopidil analogue with this compound is not available, the synthesis of Naftopidil itself provides an indication of expected reaction parameters. The reaction is typically carried out by heating the reactants in an organic solvent, such as ethanol or toluene, under reflux conditions. Yields for the synthesis of Naftopidil are reported to be around 79-82%[4][5].

| Parameter | Value |

| Reactants | This compound, 3-(1-naphthoxy)-1,2-epoxypropane |

| Solvent | Ethanol or Toluene |

| Reaction Conditions | Reflux |

| Anticipated Yield | ~79-82% |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and dual reactive sites allow for its incorporation into a wide range of molecular scaffolds. The potential to synthesize novel analogues of established drugs, such as Naftopidil, by utilizing this intermediate, highlights its importance for medicinal chemists and pharmaceutical researchers. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the generation of new therapeutic agents.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. prepchem.com [prepchem.com]

- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Exploring Derivatives of 1-(3-Diethylaminopropyl)piperazine for Central Nervous System Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in the development of centrally acting agents, forming the backbone of numerous successful drugs targeting a range of neurological and psychiatric disorders. This technical guide explores the therapeutic potential of derivatives based on the 1-(3-Diethylaminopropyl)piperazine core. While direct research on this specific scaffold is limited, this document extrapolates from established structure-activity relationships (SAR) of analogous piperazine-containing CNS drugs to propose promising derivatization strategies. This guide provides a comprehensive overview of synthetic methodologies, potential pharmacological targets, and detailed experimental protocols for the evaluation of novel compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation CNS therapeutics.

Introduction: The Prominence of the Piperazine Moiety in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to engage in various non-covalent interactions, make it an ideal building block for CNS drug candidates. Many piperazine derivatives have been developed with applications as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine pathways.[1] The presence of the two nitrogen atoms allows for diverse and specific substitutions, enabling fine-tuning of a compound's pharmacological profile, including its affinity and selectivity for various receptors and transporters in the brain.

This guide focuses on the potential of this compound as a starting point for the development of novel CNS-active compounds. The core structure combines a basic piperazine ring with a flexible diethylaminopropyl side chain, offering multiple points for chemical modification to modulate properties such as lipophilicity, receptor binding, and blood-brain barrier permeability.

Synthetic Strategies for Derivatization

The synthesis of novel derivatives of this compound can be achieved through several established synthetic routes. The primary points of modification include the N4-position of the piperazine ring and potential modifications of the diethylaminopropyl side chain.

N-Alkylation and N-Arylation of the Piperazine Core

A common and effective strategy for modifying piperazine-containing compounds is the substitution at the free secondary amine of the piperazine ring.

Experimental Protocol: General Procedure for N-Arylation

-

Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or toluene (10 mL), add the desired aryl halide (e.g., aryl bromide or chloride, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (TEA, 2 mmol).

-

Catalysis (for less reactive halides): For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and a phosphine ligand (e.g., Xantphos, 0.1 mmol) can be added.

-

Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents at the N4-position using aldehydes or ketones as starting materials.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in a solvent such as methanol (MeOH) or dichloroethane (DCE, 10 mL), add a reducing agent like sodium borohydride (NaBH₄, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 4-12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

The following diagram illustrates a general synthetic workflow for creating a library of derivatives.

Potential CNS Targets and Pharmacological Evaluation

Based on the pharmacology of structurally related piperazine compounds, derivatives of this compound are likely to exhibit activity at various CNS targets, including serotonin (5-HT), dopamine (D), and adrenergic receptors.

Serotonin (5-HT) Receptors

Many arylpiperazines are potent ligands for 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors.[2] Compounds acting as 5-HT₁A agonists often exhibit anxiolytic and antidepressant properties, while 5-HT₂A antagonists can be effective antipsychotics.

Dopamine (D) Receptors

Dopamine D₂ and D₃ receptors are key targets for antipsychotic medications. Arylpiperazine derivatives have been designed as D₂/D₃ receptor ligands.

In Vitro Pharmacological Evaluation

Experimental Protocol: Radioligand Binding Assays

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂) are prepared from cultured cells or animal brain tissue.

-

Assay Conditions: The binding assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound.

-

Incubation and Detection: The plates are incubated to allow for competitive binding. The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for in vitro screening.

In Vivo Behavioral Models

Promising compounds from in vitro assays should be evaluated in animal models to assess their potential therapeutic effects.

Experimental Protocol: Elevated Plus Maze (for Anxiolytic Activity)

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms compared to a vehicle-treated control group.

Experimental Protocol: Forced Swim Test (for Antidepressant Activity)

-

Apparatus: A transparent cylinder filled with water.

-

Procedure: Mice are placed in the cylinder for a set period (e.g., 6 minutes). The duration of immobility is recorded during the last 4 minutes.

-

Data Analysis: Antidepressant drugs are known to reduce the duration of immobility.

Quantitative Data Summary

Due to the limited direct research on derivatives of this compound, the following table presents hypothetical data based on the expected pharmacological profiles of arylpiperazine derivatives at key CNS targets. This serves as an illustrative example for data presentation.

| Compound ID | R Group (at N4) | 5-HT₁A Ki (nM) | D₂ Ki (nM) | In Vivo Model | Effect |

| DPP-001 | Phenyl | 15.2 | >1000 | Elevated Plus Maze | Increased open arm time |

| DPP-002 | 2-Methoxyphenyl | 5.8 | 50.1 | Forced Swim Test | Decreased immobility |

| DPP-003 | 2,3-Dichlorophenyl | 150.5 | 12.3 | - | - |

| DPP-004 | 3-Trifluoromethylphenyl | 25.6 | 250.7 | - | - |

Signaling Pathways

The interaction of these potential derivatives with G-protein coupled receptors (GPCRs) like the 5-HT₁A and D₂ receptors would trigger intracellular signaling cascades. For instance, agonism at the 5-HT₁A receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel CNS-active agents. By applying established medicinal chemistry strategies, such as N-arylation and reductive amination, a diverse library of derivatives can be synthesized. The pharmacological evaluation of these compounds, guided by the principles of SAR observed in related piperazine series, has the potential to yield novel drug candidates with tailored activities at key CNS targets. Future research should focus on the systematic exploration of the chemical space around this core structure, coupled with a comprehensive in vitro and in vivo pharmacological characterization to identify lead compounds for further development.

References

Preliminary Biological Screening of 1-(3-Diethylaminopropyl)piperazine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of a specific subclass of these compounds: 1-(3-Diethylaminopropyl)piperazine analogues. The strategic incorporation of the diethylaminopropyl side chain presents a unique pharmacophoric element that can influence the biological activity and target engagement of the parent piperazine molecule.

This document outlines detailed experimental protocols for a range of in vitro assays, presents a framework for the tabulation of quantitative biological data, and explores potential signaling pathways and experimental workflows through logical diagrams. The information herein is intended to serve as a valuable resource for researchers involved in the design, synthesis, and biological evaluation of novel piperazine-based therapeutic agents.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data presentation is crucial for the comparative analysis of newly synthesized analogues. The following tables provide a template for summarizing key quantitative data obtained from preliminary biological screening.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., A549) | Cancer Cell Line 3 (e.g., HCT116) | Normal Cell Line (e.g., HEK293) |

| Analogue 1 | ||||

| Analogue 2 | ||||

| Analogue 3 | ||||

| Doxorubicin (Control) |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) | Fungal Strain (e.g., C. albicans) |

| Analogue 1 | |||

| Analogue 2 | |||

| Analogue 3 | |||

| Ciprofloxacin (Control) | |||

| Fluconazole (Control) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key in vitro screening assays relevant to the preliminary evaluation of this compound analogues.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4][5]

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Mandatory Visualizations

Diagrams created using the DOT language to illustrate experimental workflows and potential signaling pathways.

Concluding Remarks

The preliminary biological screening of this compound analogues represents a critical first step in the identification of novel drug candidates. The methodologies and frameworks presented in this guide offer a structured approach to this process. By systematically evaluating the cytotoxic and antimicrobial properties, and subsequently exploring the mechanisms of action of the most promising compounds, researchers can efficiently advance the development of new therapeutics based on the versatile piperazine scaffold. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by these analogues to fully understand their therapeutic potential.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing 1-(3-Diethylaminopropyl)Piperazine in the Synthesis of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-Diethylaminopropyl)Piperazine as a key building block in the synthesis of novel drug candidates, with a particular focus on anticancer applications. The unique structural features of this diamine offer significant opportunities for creating diverse molecular architectures with potent biological activities.

Introduction

Piperazine and its derivatives are integral scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antihistamine, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of two nitrogen atoms in the piperazine ring allows for facile derivatization, enabling the modulation of physicochemical properties and biological activity.[5] this compound, with its terminal tertiary amine, presents a versatile platform for synthesizing compounds with potential for enhanced cellular uptake and specific targeting.

This document outlines a representative synthetic protocol for the derivatization of this compound and summarizes the biological activities of analogous piperazine-containing compounds against various cancer cell lines.

Data Presentation: Anticancer Activity of Representative Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of various novel piperazine derivatives, demonstrating the potential of this chemical class as a source of potent cytotoxic agents. The data presented is representative of activities observed for piperazine compounds with structural similarities to those that can be synthesized from this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Inhibition (%) at 100 µg/mL | Reference |

| PD-2 | HepG2 (Liver Cancer) | - | 90.45 | [1][2] |

| PD-1 | HepG2 (Liver Cancer) | - | 55.44 | [1][2] |

| Compound 7i | HCT-116 (Colon Cancer) | 0.0012 | 97.5 | [1] |

| Compound 7b | HCT-116 (Colon Cancer) | 0.0035 | 89.7 | [1] |

| Compound 9a | HCT-116 (Colon Cancer) | 0.0121 | 83.7 | [1] |

| Erlotinib (Ref.) | HCT-116 (Colon Cancer) | 0.0013 | 97.8 | [1] |

Experimental Protocols

This section provides a detailed methodology for a key experiment: the synthesis of a novel N-aryl piperazine derivative from this compound. This protocol is adapted from established methods for the synthesis of bioactive piperazine analogs.

Synthesis of a Novel N-(4-acetylphenyl)-4-(3-diethylaminopropyl)piperazine Derivative

Objective: To synthesize a novel piperazine derivative by reacting this compound with 4-fluoroacetophenone via nucleophilic aromatic substitution.

Materials:

-

This compound (Purity ≥95%)

-

4-Fluoroacetophenone

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

-

Analytical balance

-

Fume hood

Procedure:

-

To a solution of 4-fluoroacetophenone (1.0 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask, add this compound (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred and heated to 100 °C under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(4-acetylphenyl)-4-(3-diethylaminopropyl)piperazine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow: Synthesis of a Novel Piperazine Derivative

Caption: Synthetic workflow for a novel piperazine derivative.

Signaling Pathway: Caspase-Dependent Apoptosis

Many anticancer agents derived from piperazine scaffolds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] A common mechanism involves the activation of the caspase cascade.

References

- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for N-Alkylation of 1-(3-Diethylaminopropyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, playing a critical role in the development of therapeutics for diverse areas including antivirals, antidepressants, and anticancer agents.[1][2] The N-alkylation of the piperazine ring is a key synthetic step that allows for the introduction of various substituents, thereby modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the molecule. 1-(3-Diethylaminopropyl)piperazine is a common starting material, and its selective N-alkylation is crucial for the synthesis of many drug candidates.

This application note provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . It also includes a summary of reaction conditions and a troubleshooting guide to assist researchers in optimizing their synthetic procedures.

Chemical Reaction Pathways

Two primary pathways for the N-alkylation of this compound are detailed below.

Caption: Overview of N-alkylation pathways for this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine on the piperazine ring with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[3]

Materials and Equipment:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide), 1.0-1.2 equivalents

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equivalents

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous base (1.5-2.0 eq).

-

Solvent Addition: Add the anhydrous solvent (ACN or DMF) to the flask to create a stirrable suspension.

-

Reagent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

-

If the product is highly water-soluble, basify the aqueous layer to a pH of 9.5-12 with sodium carbonate or sodium hydroxide to deprotonate the product and facilitate extraction into the organic layer.[3]

-

Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.

-

-

Purification:

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

-

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a mild and efficient method that is particularly useful for preventing the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[4][5] This one-pot process involves the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ.

Materials and Equipment:

-

This compound

-

Aldehyde or ketone, 1.0-1.2 equivalents

-

Reducing agent, typically Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.2-1.5 equivalents

-

Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile (ACN))

-

Acetic acid (optional, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the anhydrous solvent.

-

pH Adjustment (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add the reducing agent (NaBH(OAc)₃) portion-wise over 10-15 minutes. Be cautious as gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the mixture for 30 minutes until gas evolution ceases.

-

Extract the aqueous layer 2-3 times with an organic solvent like dichloromethane or ethyl acetate.

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure N-alkylated piperazine.

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and reported yields for the N-alkylation of various piperazine derivatives, which can be used as a starting point for optimizing the reaction of this compound.

| Alkylating Agent | Method | Base / Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| n-Butyl bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 88 | [4] |

| n-Hexyl bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 90 | [4] |